molecular formula C17H16N4O3 B2412960 (5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034279-13-3

(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2412960
CAS RN: 2034279-13-3
M. Wt: 324.34
InChI Key: YHXXZJGRZGWPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylisoxazol-3-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research in medicinal chemistry has focused on the synthesis of novel compounds with potential therapeutic applications. For example, Malik and Khan (2014) designed and synthesized a series of novel compounds, including those with structural similarities to the query compound, to evaluate their anticonvulsant activities. The most potent compound in their study demonstrated significant efficacy in the maximal electroshock (MES) test, suggesting the potential of such molecules in drug development for epilepsy treatment (Malik & Khan, 2014).

Molecular Structure Analysis

Studies on isomorphous structures, such as those conducted by Rajni Swamy et al. (2013), explore the molecular configuration and behavior of compounds under the chlorine-methyl exchange rule. Their findings contribute to our understanding of molecular isomorphism and structural disorder, providing insights that could be relevant for designing molecules with specific properties, including those similar to the queried compound (Rajni Swamy et al., 2013).

Chemical Synthesis Techniques

Research on the synthesis of amino-isoxazoles, such as the work by Sobenina et al. (2005), presents methodologies for creating compounds with potential biological activities. These synthetic approaches are crucial for developing new drugs and understanding chemical reactions at a molecular level (Sobenina et al., 2005).

Advanced Material Synthesis

The development of boric acid ester intermediates for molecular structure confirmation and physicochemical property investigation, as described by Huang et al. (2021), showcases the application of complex compounds in material science. Their research contributes to the fields of crystallography and density functional theory (DFT), offering a pathway to discover new materials with unique properties (Huang et al., 2021).

Antimicrobial and Anticancer Research

Compounds with structural similarities to the queried molecule have been synthesized and evaluated for their antimicrobial and anticancer activities. Kumar et al. (2012) synthesized a series of compounds and tested them against various microbial strains, demonstrating the potential of such molecules in combating infectious diseases and cancer (Kumar et al., 2012).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c1-11-9-14(19-23-11)17(22)21-8-7-13(10-21)15-18-16(24-20-15)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXXZJGRZGWPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.